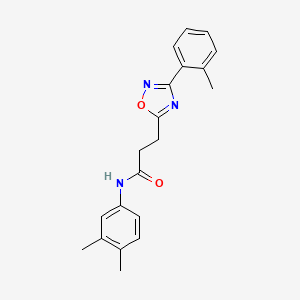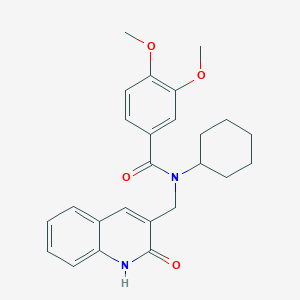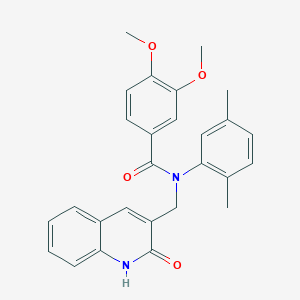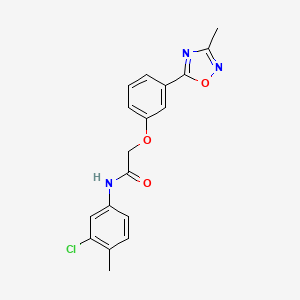
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HMI-1 and has been studied extensively for its unique properties and potential benefits.
Mécanisme D'action
The mechanism of action of HMI-1 is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of several enzymes, including HDAC6, which is involved in the regulation of cell growth and division. HMI-1 has also been found to inhibit the activity of HSP90, a chaperone protein that is essential for the stability and function of many proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
HMI-1 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition, HMI-1 has been found to inhibit the aggregation of amyloid-β peptides, which are responsible for the formation of plaques in the brain that lead to Alzheimer's disease. HMI-1 has also been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using HMI-1 in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, one of the limitations of using HMI-1 in lab experiments is its potential toxicity and side effects. Further research is needed to determine the optimal dosage and administration of HMI-1 to minimize toxicity and maximize therapeutic benefits.
Orientations Futures
There are several future directions for the research and development of HMI-1. One area of research is the optimization of the synthesis method to improve the yield and purity of the final compound. Another area of research is the identification of the optimal dosage and administration of HMI-1 for cancer treatment and neurodegenerative diseases. Further research is also needed to determine the long-term safety and efficacy of HMI-1 in clinical trials. In addition, the potential applications of HMI-1 in other fields of scientific research, such as infectious diseases and autoimmune disorders, should be explored.
Méthodes De Synthèse
The synthesis of HMI-1 involves a multi-step process that includes the reaction of 2-hydroxy-6-methylquinoline with o-tolylisobutyryl chloride. The reaction is carried out in the presence of a base, typically triethylamine, and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain the final compound, HMI-1.
Applications De Recherche Scientifique
HMI-1 has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is cancer treatment. HMI-1 has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
HMI-1 has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's disease. It has been found to inhibit the aggregation of amyloid-β peptides, which are responsible for the formation of plaques in the brain that lead to Alzheimer's disease. HMI-1 has also been found to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)22(26)24(20-8-6-5-7-16(20)4)13-18-12-17-11-15(3)9-10-19(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHXPVJOVKUVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7714515.png)








![3-(2-chlorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714567.png)


